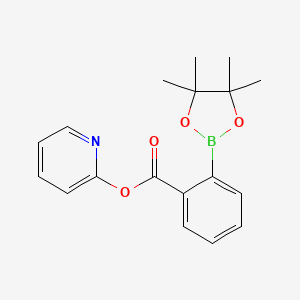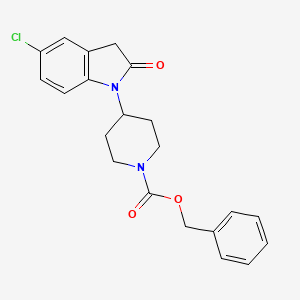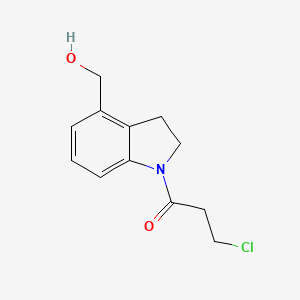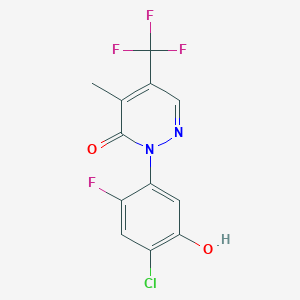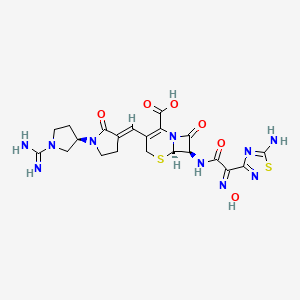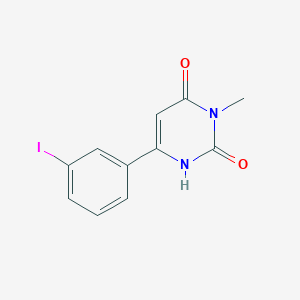
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by the presence of an iodophenyl group attached to a tetrahydropyrimidine ring, which is further substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-iodoaniline and ethyl acetoacetate in the presence of a base can lead to the formation of the desired tetrahydropyrimidine derivative. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiolates or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: The iodophenyl group can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates and amines, with conditions involving mild bases and solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Thiolated or aminated derivatives.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Dihydro derivatives.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodophenol: An aromatic compound with similar iodophenyl functionality.
6-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: A structurally related compound lacking the iodophenyl group.
3-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Another related compound with a different substitution pattern.
Uniqueness
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both the iodophenyl and tetrahydropyrimidine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H9IN2O2 |
|---|---|
Molekulargewicht |
328.11 g/mol |
IUPAC-Name |
6-(3-iodophenyl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9IN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) |
InChI-Schlüssel |
AQIHRFBBLRLOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
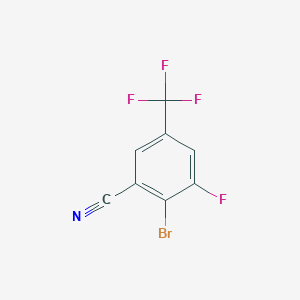
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
